N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide: is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cyclopropylpyrimidine moiety linked to a methylthiophene carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic integrity.
Mode of Action
This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the DNA damage response pathway, potentially leading to the accumulation of DNA damage in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.
Attachment of the Methylthiophene Group: The cyclopropylpyrimidine intermediate is then reacted with a thiophene derivative to introduce the methylthiophene group.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through a condensation reaction between the intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide
These compounds share similar structural features but differ in the substituents attached to the pyrimidine or thiophene rings. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-4-13(19-7-9)14(18)15-6-11-5-12(10-2-3-10)17-8-16-11/h4-5,7-8,10H,2-3,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJOGLLEKNQAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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